Octafluorobutane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluorobutane-2,2-diol is a fluorinated organic compound with the molecular formula C4H2F8O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a butane backbone, with eight fluorine atoms replacing hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Octafluorobutane-2,2-diol can be synthesized through the hydroxylation of octafluorobutene. One common method involves the use of osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach is the acid-catalyzed hydrolysis of an epoxide derived from octafluorobutene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Octafluorobutane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Octafluorobutane-2,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a contrast agent in medical imaging.
Mechanism of Action
The mechanism by which octafluorobutane-2,2-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions, making it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but lacks hydroxyl groups.
1,1,2,2,3,3,4,4-Octafluorobutane: Another fluorinated butane derivative with different substitution patterns.
Uniqueness
Octafluorobutane-2,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability, reactivity, and specific interactions with biological molecules .
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutane-2,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O2/c5-1(6,3(7,8)9)2(13,14)4(10,11)12/h13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQBZXYSEQBJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547494 |
Source
|
Record name | Octafluorobutane-2,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108686-05-1 |
Source
|
Record name | Octafluorobutane-2,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.